molecular formula C12H10FOP B072842 Phosphinic fluoride, diphenyl- CAS No. 1135-98-4

Phosphinic fluoride, diphenyl-

Cat. No. B072842
CAS RN: 1135-98-4
M. Wt: 220.18 g/mol
InChI Key: FBHHZEPZBVNZRM-UHFFFAOYSA-N
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Description

Phosphinic fluoride, diphenyl-, also known as diphenylphosphinic fluoride (DFP), is a chemical compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. DFP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism Of Action

DFP inhibits acetylcholinesterase by binding covalently to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. This can cause overstimulation of the nervous system, leading to a range of physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of DFP are diverse and depend on the concentration and duration of exposure. At low concentrations, DFP can cause mild symptoms such as headache, dizziness, and nausea. At higher concentrations, DFP can cause convulsions, respiratory failure, and death. DFP has also been shown to have long-term effects on the nervous system, including cognitive impairment and increased susceptibility to neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

DFP is a powerful tool for studying the nervous system and acetylcholine signaling. Its ability to inhibit acetylcholinesterase allows researchers to study the effects of acetylcholine accumulation on various physiological processes. However, DFP is highly toxic and must be handled with extreme care. Its reactivity towards nucleophiles also makes it difficult to work with in some experimental setups.

Future Directions

There are several future directions for research on DFP. One area of interest is the development of safer and more effective antidotes for nerve gas poisoning. Another area of interest is the study of the long-term effects of DFP exposure on the nervous system, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the use of DFP in the development of new drugs for the treatment of neurological disorders.

Synthesis Methods

DFP can be synthesized by reacting Phosphinic fluoride, diphenyl-phine with fluorine gas. The reaction is highly exothermic and requires careful control of temperature and pressure. The resulting product is a colorless liquid with a pungent odor and high reactivity towards nucleophiles.

Scientific Research Applications

DFP has been used extensively in scientific research as a tool to study the nervous system and acetylcholine signaling. It is commonly used to inhibit acetylcholinesterase activity in vitro and in vivo, allowing researchers to study the effects of acetylcholine accumulation on various physiological processes. DFP has also been used to study the effects of nerve gas exposure and the development of antidotes for nerve gas poisoning.

properties

CAS RN

1135-98-4

Product Name

Phosphinic fluoride, diphenyl-

Molecular Formula

C12H10FOP

Molecular Weight

220.18 g/mol

IUPAC Name

[fluoro(phenyl)phosphoryl]benzene

InChI

InChI=1S/C12H10FOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

FBHHZEPZBVNZRM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)F

synonyms

Diphenylfluorophosphine oxide

Origin of Product

United States

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